molecular formula C34H41N3O3S2 B11518198 4-(decyloxy)-N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

4-(decyloxy)-N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11518198
M. Wt: 603.8 g/mol
InChI Key: UASGDZKTXREOMH-UHFFFAOYSA-N
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Description

4-(DECYLOXY)-N-[2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with multiple functional groups, including a decyloxy chain, a benzothiazole ring, and a dimethylphenyl carbamoyl moiety. Its unique structure makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DECYLOXY)-N-[2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Decyloxy Group: This step involves the alkylation of a phenol group with decyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Dimethylphenyl Carbamoyl Group: This can be done through the reaction of 2,6-dimethylphenyl isocyanate with an amine or alcohol group on the intermediate compound.

    Final Coupling: The final step involves coupling the benzothiazole intermediate with the benzamide core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(DECYLOXY)-N-[2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of 4-(DECYLOXY)-N-[2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzothiazole ring and carbamoyl groups could play a role in binding to the active sites of proteins, while the decyloxy chain may influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(HEXYLOXY)-N-[2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE
  • 4-(OCTYLOXY)-N-[2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE

Uniqueness

The uniqueness of 4-(DECYLOXY)-N-[2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE lies in its decyloxy chain, which can influence its physical properties such as solubility and hydrophobicity. This makes it distinct from similar compounds with shorter or longer alkyl chains, potentially affecting its interactions with biological targets and its applications in various fields.

Properties

Molecular Formula

C34H41N3O3S2

Molecular Weight

603.8 g/mol

IUPAC Name

4-decoxy-N-[2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C34H41N3O3S2/c1-4-5-6-7-8-9-10-11-21-40-28-18-15-26(16-19-28)33(39)35-27-17-20-29-30(22-27)42-34(36-29)41-23-31(38)37-32-24(2)13-12-14-25(32)3/h12-20,22H,4-11,21,23H2,1-3H3,(H,35,39)(H,37,38)

InChI Key

UASGDZKTXREOMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=CC=C4C)C

Origin of Product

United States

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